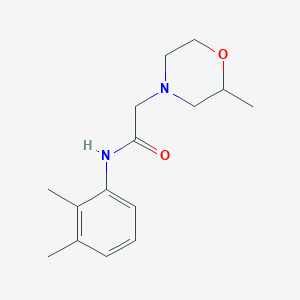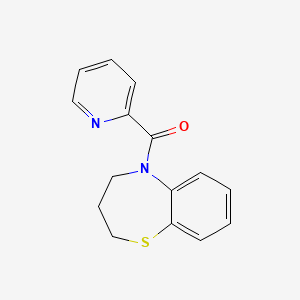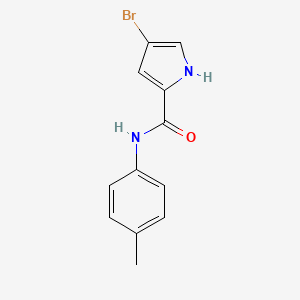![molecular formula C12H8F2N4S B7462606 4-(2,4-Difluorophenyl)sulfanyl-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B7462606.png)
4-(2,4-Difluorophenyl)sulfanyl-1-methylpyrazolo[3,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-Difluorophenyl)sulfanyl-1-methylpyrazolo[3,4-d]pyrimidine is a chemical compound that is commonly used in scientific research. It is a heterocyclic compound that contains both pyrazolo and pyrimidine rings. This compound has been shown to have a variety of biochemical and physiological effects, and has been studied extensively in the laboratory.
Wirkmechanismus
The mechanism of action of 4-(2,4-Difluorophenyl)sulfanyl-1-methylpyrazolo[3,4-d]pyrimidine involves the selective inhibition of CDK4 activity. This compound binds to the ATP-binding site of CDK4, preventing the binding of ATP and subsequent phosphorylation of downstream targets. This inhibition of CDK4 activity prevents the progression of the cell cycle and ultimately leads to the inhibition of cell proliferation.
Biochemical and Physiological Effects
In addition to its ability to inhibit CDK4 activity, 4-(2,4-Difluorophenyl)sulfanyl-1-methylpyrazolo[3,4-d]pyrimidine has been shown to have a variety of other biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, and has been shown to be effective in reducing the size of tumors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-(2,4-Difluorophenyl)sulfanyl-1-methylpyrazolo[3,4-d]pyrimidine in laboratory experiments is its selectivity for CDK4. This compound has been shown to be highly specific for CDK4, and does not inhibit the activity of other kinases. This selectivity makes it an ideal tool for studying the role of CDK4 in various cellular processes.
One of the limitations of using 4-(2,4-Difluorophenyl)sulfanyl-1-methylpyrazolo[3,4-d]pyrimidine in laboratory experiments is its limited solubility in aqueous solutions. This can make it difficult to prepare solutions of the compound at high concentrations, which can limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 4-(2,4-Difluorophenyl)sulfanyl-1-methylpyrazolo[3,4-d]pyrimidine. One area of research is the development of new compounds that are more effective at inhibiting CDK4 activity. Another area of research is the identification of new targets for this compound, which could lead to the development of new therapies for cancer and other diseases.
Conclusion
4-(2,4-Difluorophenyl)sulfanyl-1-methylpyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has been extensively studied in scientific research. This compound has been shown to be effective at inhibiting CDK4 activity, and has a variety of other biochemical and physiological effects. While there are some limitations to using this compound in laboratory experiments, it remains an important tool for studying the role of CDK4 in various cellular processes.
Synthesemethoden
The synthesis of 4-(2,4-Difluorophenyl)sulfanyl-1-methylpyrazolo[3,4-d]pyrimidine involves several steps. The first step is the synthesis of 2,4-difluorobenzene thiol, which is then reacted with 2-chloro-3-methylpyrazine to form 2-(2,4-difluorophenyl)sulfanyl-3-methylpyrazine. This intermediate compound is then reacted with 2-cyano-3,4-dihydropyrimidine to form the final product, 4-(2,4-Difluorophenyl)sulfanyl-1-methylpyrazolo[3,4-d]pyrimidine.
Wissenschaftliche Forschungsanwendungen
4-(2,4-Difluorophenyl)sulfanyl-1-methylpyrazolo[3,4-d]pyrimidine has been used extensively in scientific research due to its ability to selectively inhibit the activity of certain enzymes. This compound has been shown to be effective in inhibiting the activity of cyclin-dependent kinase 4 (CDK4), which is a key regulator of the cell cycle. Inhibition of CDK4 activity has been shown to be effective in preventing the proliferation of cancer cells.
Eigenschaften
IUPAC Name |
4-(2,4-difluorophenyl)sulfanyl-1-methylpyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N4S/c1-18-11-8(5-17-18)12(16-6-15-11)19-10-3-2-7(13)4-9(10)14/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYOQUQNUKDVMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)SC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Difluorophenyl)sulfanyl-1-methylpyrazolo[3,4-d]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyclopropylpiperidin-4-yl)-5,6-dimethyl-2-pyridin-3-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7462534.png)
![4-Bromo-1-[(4-methylpiperidin-1-yl)methyl]indole-2,3-dione](/img/structure/B7462549.png)

![3-cyano-N-[2-(2-fluorophenoxy)ethyl]-N-methylbenzenesulfonamide](/img/structure/B7462565.png)

![7-methoxy-N,N-dimethyl-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide](/img/structure/B7462578.png)
![Methyl 1-[2-(4-chloroanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylate](/img/structure/B7462582.png)
![3-[2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B7462607.png)
![4-[(2-Morpholin-4-yl-2-thiophen-2-ylethyl)amino]-1-phenylcyclohexane-1-carbonitrile](/img/structure/B7462615.png)
![N-cyclopropyl-2-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]acetamide](/img/structure/B7462619.png)

![5-Methyl-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7462631.png)
![4-[3-[(5-Bromothiophen-2-yl)methyl-methylamino]-2-hydroxypropoxy]benzonitrile](/img/structure/B7462636.png)
